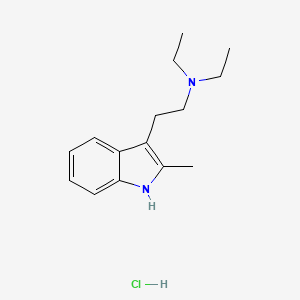
3-(2-(Diethylamino)ethyl)-2-methylindole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound referred to as “NIOSH/NL6697000” is a chemical substance documented in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/NL6697000” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of reagents such as triethanolamine, acetone, sulfanilamide, phosphoric acid, and N-1-naphthylethylenediamine dihydrochloride . The reaction conditions include maintaining specific temperatures and pH levels to ensure the desired chemical transformation.
Industrial Production Methods: In industrial settings, the production of “NIOSH/NL6697000” follows standardized protocols to ensure consistency and purity. The methods involve large-scale chemical reactions conducted in controlled environments to minimize contamination and maximize yield. The use of advanced analytical techniques, such as visible absorption spectrophotometry, ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: “NIOSH/NL6697000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical changes.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/NL6697000” include sodium nitrite, sulfanilamide, and N-1-naphthylethylenediamine dihydrochloride . The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving “NIOSH/NL6697000” depend on the specific reagents and conditions used. These products are often analyzed using techniques such as gas chromatography and mass spectrometry to determine their composition and purity .
Aplicaciones Científicas De Investigación
“NIOSH/NL6697000” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical methods. In biology and medicine, it is employed in studies related to occupational safety and health, particularly in monitoring exposure to hazardous substances . In industry, it is used in the production of materials and chemicals that require precise analytical control.
Mecanismo De Acción
The mechanism of action of “NIOSH/NL6697000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to “NIOSH/NL6697000” include various volatile organic compounds and nitroaromatic compounds . These compounds share similar chemical properties and are used in comparable industrial and research applications.
Uniqueness: What sets “NIOSH/NL6697000” apart from similar compounds is its specific chemical structure and reactivity, which make it particularly suitable for certain analytical methods and industrial processes. Its unique properties allow for precise and reliable measurements in occupational safety and health studies .
Propiedades
Número CAS |
74509-82-3 |
|---|---|
Fórmula molecular |
C15H23ClN2 |
Peso molecular |
266.81 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-4-17(5-2)11-10-13-12(3)16-15-9-7-6-8-14(13)15;/h6-9,16H,4-5,10-11H2,1-3H3;1H |
Clave InChI |
LBPQYKMHLDTSGI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=C(NC2=CC=CC=C21)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















